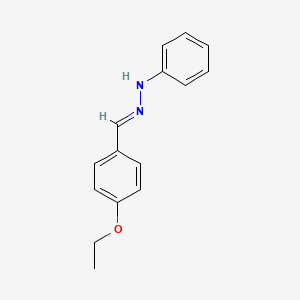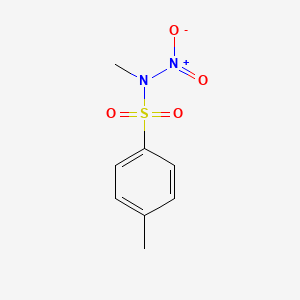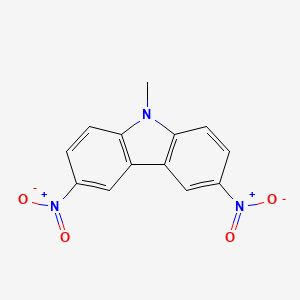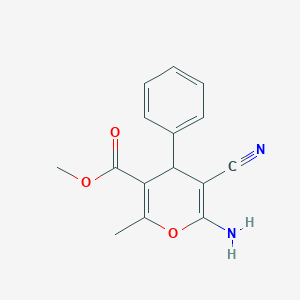
4-Ethoxybenzaldehyde phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybenzaldehyde phenylhydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-. This compound is derived from the reaction between 4-ethoxybenzaldehyde and phenylhydrazine. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxybenzaldehyde phenylhydrazone typically involves the condensation reaction between 4-ethoxybenzaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Ethoxybenzaldehyde+Phenylhydrazine→4-Ethoxybenzaldehyde phenylhydrazone+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxybenzaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oximes or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-ethoxybenzaldehyde phenylhydrazone involves its interaction with biological molecules. The hydrazone group can form stable complexes with metal ions and can act as a ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxybenzaldehyde phenylhydrazone
- 4-Hydroxybenzaldehyde phenylhydrazone
- 4-Chlorobenzaldehyde phenylhydrazone
Uniqueness
4-Ethoxybenzaldehyde phenylhydrazone is unique due to the presence of the ethoxy group, which imparts specific chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C15H16N2O |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C15H16N2O/c1-2-18-15-10-8-13(9-11-15)12-16-17-14-6-4-3-5-7-14/h3-12,17H,2H2,1H3/b16-12+ |
InChI-Schlüssel |
VIFKPPALNDYUPC-FOWTUZBSSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![propan-2-yl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11554571.png)

![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11554583.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11554599.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11554608.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide](/img/structure/B11554613.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11554617.png)

![2-(2-methylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11554627.png)
![N-[3-(4-Bromobenzylidenehydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B11554628.png)

![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11554657.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11554670.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11554674.png)
